molecular formula C12H16 B1199045 1,5-Dimethyltetralin CAS No. 21564-91-0

1,5-Dimethyltetralin

Cat. No.: B1199045
CAS No.: 21564-91-0
M. Wt: 160.25 g/mol
InChI Key: BMADLDGHUBLVMQ-UHFFFAOYSA-N
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Description

It is a bicyclic hydrocarbon with the molecular formula C12H16 and a molecular weight of 160.26 g/mol . This compound is characterized by the presence of two methyl groups attached to the first and fifth positions of the tetralin ring system.

Biochemical Analysis

Biochemical Properties

1,5-Dimethyltetralin plays a significant role in various biochemical reactions. It is often used as a hydrogen donor in catalytic processes, particularly in the conversion of 1-tetralone over HY zeolite . The compound interacts with enzymes and proteins involved in hydrogen transfer reactions, facilitating the reduction of specific substrates. Additionally, this compound can serve as a precursor for the synthesis of 2,6-naphthalenedicarboxylic acid, highlighting its versatility in biochemical applications .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of enzymes involved in oxidative stress responses, thereby affecting cellular redox balance. This compound also impacts the expression of genes related to metabolic pathways, leading to alterations in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a hydrogen donor, facilitating the reduction of substrates in enzymatic reactions. This compound can also inhibit or activate certain enzymes, leading to changes in their catalytic activity. Furthermore, this compound influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can accumulate over time, potentially affecting cellular processes. Long-term exposure to this compound in in vitro and in vivo studies has revealed changes in cellular metabolism and gene expression, indicating its sustained impact on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound has been shown to enhance metabolic activity and improve cellular function. At higher doses, this compound can exhibit toxic effects, leading to cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at elevated concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to hydrogen transfer and reduction reactions. It interacts with enzymes such as hydrogenases and reductases, facilitating the conversion of substrates into reduced products. This compound also affects metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity, as they influence its availability for enzymatic reactions and interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific cellular compartments through targeting signals and post-translational modifications. Its localization within organelles such as mitochondria and the endoplasmic reticulum allows it to participate in localized biochemical reactions, thereby influencing cellular processes at the subcellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyltetralin can be synthesized through the cyclization reaction of 5-ortho-tolylpentene. The reaction is typically catalyzed by a dealuminated zeolite beta catalyst. The catalyst is prepared by treating the hydrogen ion form of zeolite beta with aqueous nitric acid (HNO3) at temperatures ranging from 70 to 95°C for 5 to 20 hours . The reaction conditions for the cyclization include temperatures between 80 to 250°C at normal pressure .

Industrial Production Methods

In industrial settings, the preparation of this compound involves the use of continuous stirred tank reactors (CSTR) or plug flow reactors (PFR). The reactants can be in either gaseous or liquid states, and the reaction is often carried out in a liquid-phase batch mode .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyltetralin undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert this compound into corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to produce reduced forms of the compound.

    Substitution: Electrophilic substitution reactions can occur, where substituents such as halogens or nitro groups are introduced into the aromatic ring of this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitro compounds, and other electrophiles.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced hydrocarbons.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

1,5-Dimethyltetralin has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Tetralin (1,2,3,4-tetrahydronaphthalene): A parent compound of 1,5-Dimethyltetralin, lacking the methyl groups at positions 1 and 5.

    1,2,3,4-Tetrahydro-1,5-dimethylnaphthalene: Another name for this compound.

    1,5-Dihydroxytetralin: A similar compound with hydroxyl groups at positions 1 and 5 instead of methyl groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methyl groups at positions 1 and 5 enhances its stability and reactivity compared to its unsubstituted counterpart, tetralin .

Properties

IUPAC Name

1,5-dimethyl-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-9-5-3-8-12-10(2)6-4-7-11(9)12/h3,5,8,10H,4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMADLDGHUBLVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=C(C=CC=C12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871324
Record name 1,5-Dimethyl-1,2,3,4-tetrahydronaphthalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21564-91-0
Record name 1,5-Dimethyltetralin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21564-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-1,5-dimethylnaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021564910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Dimethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-1,5-dimethylnaphthalene
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Synthesis routes and methods I

Procedure details

The cyclization reaction of 5-OTP was carried out under the same reaction conditions as in Example 1-2, using the platinum and copper ion-exchanged zeolite beta catalyst prepared in the above 1.
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Synthesis routes and methods II

Procedure details

Three hundred milliliters of a solution obtained by mixing o-xylene as a diluent and 5-OTP as a reactant in a weight ratio of 9:1 was introduced into a liquid-phase batch reactor. Then, the mixture was heated to 120° C. at normal pressure by using a mantle. Thereafter, 9 g of the dealuminated zeolite beta catalyst prepared in the above 1 was added to the reaction solution and the resulting mixture was allowed to react under stirring at 200 rpm for 28 hours while maintaining the reaction temperature at 120° C.±1° C. The concentration of the product over the reaction time was analyzed by gas chromatography (Model No.: 6890N, manufactured by Agilent Technologies). The analyzed results for the product were shown in Table 1.
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zeolite
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Synthesis routes and methods III

Procedure details

In Example 1, a hydrocarbon feed of 5:1 (wt:wt) o-xylene: 1,5-dimethylnaphthalene was hydrogenated in a reactor with a PtS/Boron-SSZ-33 catalyst (0.5 g) at 400° F. and 200 psig. The hydrogenation products including the solvent o-xylene were collected and then dehydrogenated by being fed to PtS/Na-ZSM-5 in a reactor at 850° F., 100 psig, 0.5 ml/hr feed, 23 ml/min H2 and 0.5 g catalyst. The feed (hydrogenation products of 1,5-DMN) is shown in chromatographic form in FIG. 15b in comparison to 1,5-DMN (used as feed for hydrogenation in Example 1) in FIG. 15a. The result of the dehydrogenation is shown in chromatographic form in FIG. 15c. As described in Example 1, in the hydrogenation step, 96% of 1,5-DMN was converted, yielding 88% 1,5-DMT and 8% DMD's and other C12's. No other DMT isomers were observed. In the dehydrogenation step of this example, the resulting dehydrogenation product has the following composition: ~0% DMD's and other C12's, 0.9% 1,5-DMT, 1.3% other DMT's, 96.5% 1,5-DMN, 1.3% 1,6/1,7-DMN. No MN's were detected. The detailed GC peak identification is demonstrated in FIGS. 1a, 1b, 2a, 2b, 3a, 3b, 4a, 4b, 5a, 5b, 10a and 10b. Since PtS/Na-ZSM-5 works for the "bulky" 1,5-isomers as demonstrated in this example, this catalyst apparently also works for the dehydrogenation of other DMN isomers.
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Yield
88%

Synthesis routes and methods IV

Procedure details

The dimethylnaphthalene isomer mixture as a raw material introduced to the distillation column (1) for purification of low boiling point materials are a mixture comprising isomers rich in 1,5-DMN, and high boiling point and low boiling point hydrocarbons, which are produced from dehydrogenation of 1,5-DMT. Further, the mixture further comprises 2,6-DMN, 1,6-DMN, 1,5-DMN and other materials, which are recycled to a distillation column after separation and purification for crystallization, in the amounts as depicted in the following Table 1, respectively.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Dimethyltetralin
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Reactant of Route 2
1,5-Dimethyltetralin
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1,5-Dimethyltetralin
Reactant of Route 4
1,5-Dimethyltetralin
Reactant of Route 5
1,5-Dimethyltetralin
Reactant of Route 6
1,5-Dimethyltetralin

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